2-benzothiazol-2-ylthio-N-{[(cyclohexylamino)thioxomethyl]amino}acetamide
Overview
Description
The compound "2-benzothiazol-2-ylthio-N-{[(cyclohexylamino)thioxomethyl]amino}acetamide" is a derivative of benzothiazole, which is a heterocyclic compound consisting of a benzene ring fused to a thiazole ring. Benzothiazole derivatives have been extensively studied due to their diverse biological activities, including antitumor, anti-inflammatory, antibacterial, and analgesic properties .
Synthesis Analysis
The synthesis of benzothiazole derivatives typically involves the reaction of 2-aminothiophenol with various carboxylic acids or their derivatives. For instance, 2-(4-aminophenyl)benzothiazoles are prepared by reacting 4-aminobenzoic acid with 2-aminothiophenol . The compound of interest may be synthesized through a similar pathway, involving initial formation of the benzothiazole core followed by subsequent functionalization with the appropriate thioacetamide and cyclohexylamino groups.
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives is characterized by the presence of the benzothiazole moiety, which is often essential for the biological activity of these compounds. The specific substituents attached to this core structure can significantly influence the compound's properties and activity profile. For example, the introduction of different heterocyclic rings has been shown to affect the antitumor activity of these molecules .
Chemical Reactions Analysis
Benzothiazole derivatives can undergo various chemical reactions, including acetylation, oxidation, and reactions with different nucleophiles, depending on the substituents present on the benzothiazole core. N-Acetylation and oxidation are common metabolic transformations for these compounds . The reactivity of the thioacetamide group in the compound of interest may also allow for further chemical modifications.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives, such as solubility, melting point, and acidity (pKa), are influenced by the nature of the substituents. The pKa values of benzothiazole acetamide derivatives have been determined, indicating the protonation states of these compounds under different pH conditions . These properties are crucial for the pharmacokinetic and pharmacodynamic profiles of the compounds.
Case Studies
Several benzothiazole derivatives have been evaluated for their biological activities. For example, compounds with anti-inflammatory activity have been identified through in vivo pharmacological screening and molecular docking studies . Antitumor activities have been assessed in vitro against various human tumor cell lines . Additionally, some derivatives have been tested for their antibacterial activity against different strains of bacteria . The compound of interest may exhibit similar activities, which could be explored in future studies.
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-[[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]amino]-3-cyclohexylthiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4OS3/c21-14(19-20-15(22)17-11-6-2-1-3-7-11)10-23-16-18-12-8-4-5-9-13(12)24-16/h4-5,8-9,11H,1-3,6-7,10H2,(H,19,21)(H2,17,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXDNEDMLJNWMEF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=S)NNC(=O)CSC2=NC3=CC=CC=C3S2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4OS3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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